molecular formula C18H18ClFN2O3S B5797795 1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B5797795
M. Wt: 396.9 g/mol
InChI Key: ZJBSHNYNDSQIGS-UHFFFAOYSA-N
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Description

1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CFM-2, and it is a highly potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. The inhibition of TRPV1 has been proposed as a potential therapeutic approach for the treatment of chronic pain and other related conditions.

Mechanism of Action

CFM-2 exerts its pharmacological effects by inhibiting the TRPV1 ion channel, which is involved in the transmission of pain signals. TRPV1 is activated by various stimuli, including heat, capsaicin, and pro-inflammatory mediators. The inhibition of TRPV1 by CFM-2 results in a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the reduction of neuropeptide release, and the suppression of pro-inflammatory cytokine production. These effects contribute to the analgesic and anti-inflammatory properties of CFM-2.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments, including its high potency and selectivity for TRPV1, which allows for precise targeting of the ion channel. However, CFM-2 has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on CFM-2, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in other conditions, such as cancer and neurodegenerative diseases. Additionally, the identification of new targets for CFM-2 and the development of novel analogs with improved pharmacological properties are areas of active research.
In conclusion, CFM-2 is a promising compound with potential therapeutic applications in pain management and inflammation-related conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on CFM-2 will further elucidate its therapeutic potential and contribute to the development of novel treatments for pain and inflammation-related conditions.

Synthesis Methods

The synthesis of CFM-2 involves several steps, starting with the reaction of 4-chloro-2-fluorobenzoyl chloride with piperazine to form 1-(4-chloro-2-fluorobenzoyl)piperazine. This intermediate is then reacted with 4-methylphenylsulfonyl chloride in the presence of a base to form the final product, 1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. The synthesis method has been optimized to obtain high yields and purity of the product.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have demonstrated the efficacy of CFM-2 in reducing pain perception in animal models of acute and chronic pain. CFM-2 has also been shown to have anti-inflammatory effects, which further supports its potential as a therapeutic agent for pain and inflammation-related conditions.

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-13-2-5-15(6-3-13)26(24,25)22-10-8-21(9-11-22)18(23)16-7-4-14(19)12-17(16)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBSHNYNDSQIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)piperazine

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